3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Overview
Description
Synthesis Analysis
The synthesis of 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone involves the reaction of 2-hydroxy-3-methoxybenzaldehyde and 2,4-dinitrophenylhydrazine in N,N-dimethylformamide, resulting in a compound with a planar molecular structure stabilized by hydrogen bonds and aromatic packing interactions (Jing et al., 2005).
Molecular Structure Analysis
The molecular structure of 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is characterized by a lack of symmetry, crystallizing in centrosymmetric space groups, and exhibiting non-linear optical activity. Its planarity is facilitated by intramolecular hydrogen bonds and partial N-N double-bond character, with each molecule hydrogen-bonded to a solvent molecule (Baughman et al., 2004).
Chemical Reactions and Properties
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone participates in reactions such as nucleophilic addition catalyzed by sulfuric acid, showing a conversion rate of 93% when reacting with 2,4-dinitrophenylhydrazine. This transformation enhances its economic value by providing additional biological, chemical, and physical properties (Belline, 2023).
Scientific Research Applications
Characterization and Separation : Yang and Chow (1968) prepared 2,4-dinitrophenydrazones of various phenolic aldehydes, including m-hydroxybenzaldehyde, and compared their ultraviolet and infrared absorption spectra to study the variation in their hydroxylation patterns. They also attempted to separate these compounds using Silica-gel thin-layer chromatography (Yang & Chow, 1968).
Crystal Structure Analysis : Baughman et al. (2004) analyzed the crystal structure of 2,4-dihydroxybenzaldehyde 2,4-dinitrophenylhydrazone, highlighting its planar hydrazone skeleton, intramolecular hydrogen bonds, and partial N-N double-bond character. They also observed non-linear optical activity in the molecules (Baughman, Martin, Singh, & Stoffer, 2004).
Analysis and Conversion : Likibi Belline (2023) discussed the conversion of 2-hydroxy-4-methoxybenzaldehyde to its 2,4-dinitrophenylhydrazone form, emphasizing the changed chemical structure and enhanced biological, chemical, and physical properties. This conversion broadens the potential applications in various fields like pharmaceuticals, electrochemistry, and materials science (Likibi Belline, 2023).
Preparation and Properties : Jing et al. (2005) prepared the title compound by reacting 2-hydroxy-3-methoxybenzaldehyde with 2,4-dinitrophenylhydrazine and analyzed its crystal structure. They found that the molecule is approximately planar and the crystal packing is stabilized by hydrogen bonds and aromatic packing interactions (Jing, Yu, Chen, Diao, Deng, & Fan, 2005).
properties
IUPAC Name |
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-11-3-1-2-9(6-11)8-14-15-12-5-4-10(16(19)20)7-13(12)17(21)22/h1-8,15,18H/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICGVFXASYDJR-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430540 | |
Record name | 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
CAS RN |
1160-77-6 | |
Record name | 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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